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Compound of Interest

Compound Name: GNE-886

Cat. No.: B15571934 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into GNE-
886, a potent and selective inhibitor of the Cat eye syndrome chromosome region candidate 2

(CECR2) bromodomain, and its relevance in the context of cancer cell biology. This document

details the mechanism of action, quantitative biochemical and cellular data, experimental

methodologies, and the key signaling pathways influenced by the inhibition of CECR2.

Core Compound Profile: GNE-886
GNE-886 is a small molecule inhibitor developed through structure-based drug design,

originating from a pyrrolopyridone chemical lead.[1] It is a valuable in vitro tool compound for

probing the biological functions of the CECR2 bromodoin, an epigenetic reader protein.[1]

Mechanism of Action
GNE-886 functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket of the

CECR2 bromodomain. By occupying this pocket, it displaces the bromodomain from its natural

binding sites on acetylated histone tails and other acetylated proteins, thereby modulating

chromatin structure and gene expression. CECR2 is a component of the CERF (CECR2-

containing remodeling factor) chromatin remodeling complex.[1]
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The following tables summarize the key quantitative data for GNE-886, including its potency,

selectivity, and cellular activity.

Table 1: In Vitro Potency of GNE-886
Target Assay Format IC₅₀ (nM) Notes

CECR2 TR-FRET 16

Average of at least

two independent

experiments.

BRD9 TR-FRET 1600
~100-fold selectivity

over BRD9.

BRD4 (BD1) TR-FRET >20,000

High selectivity

against BET family

bromodomains.

BRD4 (BD2) TR-FRET >20,000

High selectivity

against BET family

bromodomains.

Data sourced from Crawford et al., ACS Med Chem Lett. 2017.[1]

Table 2: Cellular Activity and Physicochemical
Properties of GNE-886

Parameter Assay Value Cell Line

Cellular Target

Engagement (EC₅₀)
CECR2 "dot" Assay 370 nM 293T

Kinetic Solubility Nephelometry 122 µM N/A

Data sourced from Crawford et al., ACS Med Chem Lett. 2017 and its supplementary materials.

[1]

Table 3: Selectivity Profile of GNE-886 (BROMOscan)
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Bromodomain Kd (µM)

CECR2 0.13

BRD9 2.0

BRD7 3.5

TAF1(2) 2.4

TAF1L(2) 2.4

This is a partial list highlighting key off-targets. The full BROMOscan panel data against 40

bromodomains is available in the supplementary information of the primary publication.[1]

Signaling Pathways Modulated by GNE-886
Inhibition of CECR2 by GNE-886 has been shown to impact two critical signaling pathways in

cancer cells: the NF-κB signaling pathway and the DNA Damage Response (DDR) pathway.

NF-κB Signaling Pathway in Cancer Metastasis
Recent studies have identified CECR2 as a key driver of breast cancer metastasis. It promotes

this process by activating the NF-κB signaling pathway. CECR2's bromodomain binds to

acetylated RELA (p65), a key component of the NF-κB complex. This interaction is crucial for

increasing chromatin accessibility and activating the expression of NF-κB target genes. These

target genes include those that promote metastasis (e.g., TNC, MMP2, VEGFA) and cytokines

that create an immunosuppressive tumor microenvironment (e.g., CSF1, CXCL1).

Pharmacological inhibition of CECR2, including with GNE-886, has been shown to impede this

process.
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GNE-886 inhibits the CECR2-RELA interaction in the NF-kB pathway.

DNA Damage Response (DDR) Pathway
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CECR2 has been identified as a protein involved in the DNA Damage Response. Knockdown

of CECR2 leads to a decrease in the formation of γ-H2AX foci, which are critical markers for

DNA double-strand breaks (DSBs). Overexpression of the CECR2 bromodomain alone can

inhibit the formation of both γ-H2AX and 53BP1 foci following irradiation, suggesting that the

bromodomain's binding function is essential for the proper response to DNA damage. By

blocking this binding function, GNE-886 is hypothesized to interfere with the cellular response

to genotoxic stress.
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GNE-886 disrupts CECR2's role in the DNA Damage Response.

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay was used to determine the in vitro potency (IC₅₀) of GNE-886 against various

bromodomains.

Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged

bromodomain protein. Binding is detected by the FRET signal between a europium-labeled

anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor). A compound that

inhibits the bromodomain-histone interaction will disrupt FRET.

Protocol:

Reagents: GST-tagged bromodomain protein, biotinylated histone H4 acetylated lysine 8

peptide, TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05%

Tween-20), Europium-anti-GST antibody, and Streptavidin-APC.

Prepare a serial dilution of GNE-886 in DMSO, then dilute in assay buffer.

In a 384-well plate, add the bromodomain protein and the histone peptide.

Add the GNE-886 dilution series or DMSO control to the wells.

Incubate for 15 minutes at room temperature.

Add the detection mix (Eu-anti-GST and Streptavidin-APC).

Incubate for 60 minutes at room temperature.

Read the plate on a suitable TR-FRET plate reader, measuring emission at 615 nm and

665 nm after excitation at 320 nm.

Calculate the ratio of 665 nm/615 nm emission and plot against compound concentration

to determine the IC₅₀.

BROMOscan® Bromodomain Profiling
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This competitive binding assay was used to determine the selectivity of GNE-886 across a wide

panel of human bromodomains.

Principle: Test compounds are incubated with DNA-tagged bromodomains. The

bromodomain-compound mixture is then added to wells containing an immobilized ligand for

the specific bromodomain. The amount of bromodomain bound to the solid support is

measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates

stronger competition from the test compound.

Protocol:

A solution of GNE-886 (e.g., at 1 µM) is prepared.

The compound is incubated with individual, purified DNA-tagged bromodomains in binding

buffer.

The mixtures are then transferred to a multi-well plate where each well is coated with a

specific immobilized ligand for the respective bromodomain.

The plate is incubated to allow for binding equilibrium to be reached.

Unbound proteins are washed away.

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

Results are typically reported as Kd (dissociation constant) calculated from an 11-point

dose-response curve.

Cellular Target Engagement "Dot" Assay
This immunofluorescence-based assay was used to measure the ability of GNE-886 to engage

CECR2 within a cellular context.

Principle: Overexpressed CECR2 forms distinct puncta (dots) within the nucleus of cells. A

cell-permeable inhibitor that binds to CECR2 will disrupt its localization or chromatin

association, leading to a dose-dependent decrease in the number and/or intensity of these

dots.
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Protocol:

Cell Seeding: Seed 293T cells onto collagen-coated 96-well plates.

Transfection: Transfect cells with a vector expressing CECR2 (e.g., tagged with a

fluorescent protein or an epitope tag like FLAG).

Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of GNE-886
for a defined period (e.g., 4-18 hours).

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and

permeabilize with 0.5% Triton X-100 in PBS.

Immunostaining: If using an epitope tag, block with BSA and incubate with a primary

antibody (e.g., anti-FLAG), followed by a fluorescently labeled secondary antibody. Stain

nuclei with DAPI.

Imaging: Acquire images using a high-content imaging system.

Image Analysis: Use automated image analysis software to identify nuclei (DAPI channel)

and quantify the number and intensity of CECR2 dots within each nucleus.

Data Analysis: Plot the dot count/intensity against the GNE-886 concentration and fit to a

dose-response curve to calculate the EC₅₀.
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Experimental workflow for the characterization of GNE-886.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15571934?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571934?utm_src=pdf-body
https://www.benchchem.com/product/b15571934?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512139/
https://www.benchchem.com/product/b15571934#preliminary-investigation-of-gne-886-in-cancer-cells
https://www.benchchem.com/product/b15571934#preliminary-investigation-of-gne-886-in-cancer-cells
https://www.benchchem.com/product/b15571934#preliminary-investigation-of-gne-886-in-cancer-cells
https://www.benchchem.com/product/b15571934#preliminary-investigation-of-gne-886-in-cancer-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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